2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester
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Overview
Description
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups and a fluorene backbone, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester typically involves the nitration of fluorene derivatives followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at specific positions on the fluorene ring. The resulting trinitrofluorene derivative is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester involves its interaction with molecular targets through its nitro and carbonyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, electron transfer, and covalent bonding, which influence the compound’s reactivity and biological activity. The pathways involved may include oxidative stress responses, enzyme inhibition, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid undecyl ester
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid amide
Uniqueness
Compared to its similar compounds, 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is unique due to its specific ester functional group, which influences its solubility, reactivity, and potential applications. The methyl ester group provides distinct chemical properties that can be advantageous in certain synthetic and industrial processes.
Biological Activity
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester (CAS No. 24867-50-3) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple nitro groups and a fluorene backbone, contributing to its reactivity and biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C15H7N3O9, with a molecular weight of 373.23 g/mol. The presence of nitro groups significantly influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H7N3O9 |
Molecular Weight | 373.23 g/mol |
CAS Number | 24867-50-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its nitro and carbonyl groups. These functional groups can participate in:
- Hydrogen Bonding : Facilitating interactions with biological macromolecules.
- Electron Transfer : Influencing redox reactions within cells.
- Covalent Bonding : Modifying target proteins or nucleic acids.
These interactions may lead to oxidative stress responses, enzyme inhibition, and modulation of cellular signaling pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative damage. For instance, antioxidant assays demonstrated that at specific concentrations, the compound effectively reduced reactive oxygen species (ROS) levels in cellular models .
Antibacterial Activity
This compound has been investigated for its antibacterial properties against various pathogens:
- Staphylococcus aureus : The compound showed potent inhibitory effects on this Gram-positive bacterium.
- Escherichia coli : Moderate antibacterial activity was observed.
- Pseudomonas aeruginosa : The compound displayed lower efficacy compared to other tested strains.
The mechanism behind its antibacterial action may involve disruption of the bacterial respiratory chain dehydrogenase activity, leading to impaired energy production and cell death .
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Agents : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to traditional antibiotics .
- Cancer Treatment : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms .
Properties
IUPAC Name |
methyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O9/c1-27-15(20)10-4-6(16(21)22)2-8-12(10)13-9(14(8)19)3-7(17(23)24)5-11(13)18(25)26/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZYMPBFFNFSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399733 |
Source
|
Record name | AK-249/36497001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24867-50-3 |
Source
|
Record name | AK-249/36497001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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